molecular formula C19H12FN3O3 B12456912 N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B12456912
M. Wt: 349.3 g/mol
InChI Key: GIQVLESNQHJXFC-UHFFFAOYSA-N
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Description

N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to its combination of a furan ring, cyano group, and fluorophenyl moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C19H12FN3O3

Molecular Weight

349.3 g/mol

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H12FN3O3/c20-16-10-12(11-21)3-8-15(16)18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,(H,22,24)(H,23,25)

InChI Key

GIQVLESNQHJXFC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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